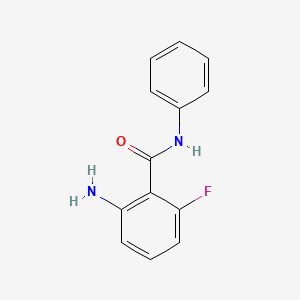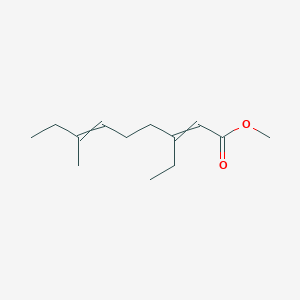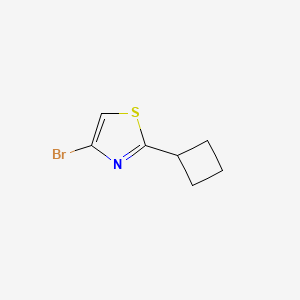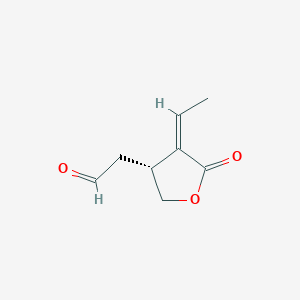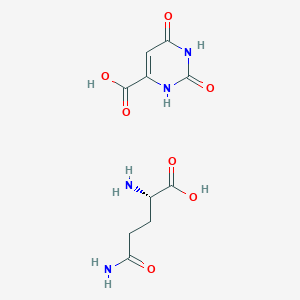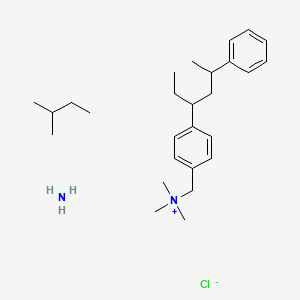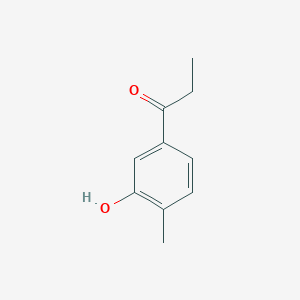
Trimethoprim-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Trimethoprim-d3 is C14H15D3N4O3 . The structure is also available as a 2d Mol file . For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize molecular structures would be needed.Physical And Chemical Properties Analysis
Trimethoprim-d3 has a molecular weight of 293.3 . It is a solid substance and is slightly soluble in DMSO and Methanol . For a comprehensive analysis of its physical and chemical properties, further experimental data or simulations would be required.Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
Trimethoprim-d3 is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR) . DHFR is necessary for the synthesis of purines, amino acids, and thymidylic acid . Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR .
Internal Standard for Quantification
Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS . This makes it a valuable tool in analytical chemistry.
Research on New Targets
Trimethoprim-d3 can be used as a template to search for new targets . For instance, a new series of trimethoprim analogs containing amide bonds have been synthesized . Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .
DNA-binding Agents
Data from the ethidium displacement test showed their DNA-binding capacity . Tests confirming the possibility of DNA binding in a minor groove as well as determination of the association constants were performed using calf thymus DNA, T4 coliphage DNA, poly (dA-dT) 2 and poly (dG-dC) 2 .
Inhibition of Folate-metabolizing Enzymes
Inhibition of folate-metabolizing enzymes leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .
Wirkmechanismus
Target of Action
Trimethoprim-d3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
Trimethoprim-d3 is a reversible inhibitor of DHFR . By inhibiting DHFR, it prevents the conversion of DHF to THF . This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, which are essential components of bacterial DNA . As a result, bacterial DNA synthesis is halted, leading to the cessation of bacterial growth and survival .
Biochemical Pathways
The inhibition of DHFR by Trimethoprim-d3 affects the biosynthesis pathways of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . The disruption of these pathways leads to an imbalance in the active synthesis of thymidylate, which in turn disrupts DNA replication and eventually causes bacterial cell death .
Pharmacokinetics
Trimethoprim, a structurally similar compound, is known to have a bioavailability of 90-100% . It is metabolized in the liver and excreted via the kidneys
Result of Action
The primary result of Trimethoprim-d3’s action is the inhibition of bacterial growth and survival . By preventing the conversion of DHF to THF, it disrupts the synthesis of bacterial DNA, leading to bacterial cell death .
Action Environment
The pH level of the environment can influence the action of Trimethoprim-d3 . At pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim-d3, which can be influenced by the pH of the environment, may affect its antimicrobial activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676181 |
Source


|
| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189923-38-3 |
Source


|
| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


